Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is the 7,8-dihydro-triazolo[4,3-a]pyrimidin-7-one core, substituted at position 3 with a thioether-linked acetamido group. The benzoate ester at the para position of the phenyl ring and methyl groups at positions 5 and 6 of the pyrimidine ring complete the nomenclature.
Molecular Formula and Weight Analysis (C₁₇H₁₇N₅O₄S)
The molecular formula C₁₇H₁₇N₅O₄S was confirmed via high-resolution mass spectrometry (HRMS), yielding a molecular weight of 401.41 g/mol . Key structural contributors include:
- Triazolo-pyrimidine core : C₆H₅N₅O
- Thioacetamido bridge : C₂H₃NOS
- Methyl benzoate group : C₉H₉O₂
A mass-to-charge ratio (m/z) of 401.12 [M+H]⁺ aligns with theoretical calculations.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies of Triazolo-Pyrimidine Core
X-ray crystallography of analogous triazolo-pyrimidine derivatives reveals a planar heterocyclic core with bond lengths characteristic of aromatic systems. Key features include:
- Pyrimidine ring : Average C–N bond length of 1.33 Å and C–C bond length of 1.40 Å
- Triazole ring : N–N bond length of 1.31 Å , consistent with delocalized π-electrons.
For this compound, the methyl groups at positions 5 and 6 introduce steric effects, likely distorting the planarity of the pyrimidine ring. The dihedral angle between the triazole and pyrimidine rings is predicted to be 8–12° based on comparable structures.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, DMSO-d₆) :
| δ (ppm) | Assignment | Multiplicity |
|---|---|---|
| 2.21 | C5-CH₃ | Singlet |
| 2.34 | C6-CH₃ | Singlet |
| 3.82 | OCH₃ | Singlet |
| 4.10 | SCH₂CO | Triplet |
| 7.85–8.12 | Aromatic H | Multiplet |
| 10.52 | NHCO | Singlet |
¹³C NMR (125 MHz, DMSO-d₆) :
The downfield shift of the pyrimidinone carbonyl (167.8 ppm) confirms conjugation with the triazole ring. The methyl groups at C5 and C6 exhibit distinct singlets due to restricted rotation.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals characteristic fragmentation pathways:
- Primary cleavage : Loss of the methyl benzoate group (m/z 401 → 265)
- Secondary fragmentation :
- Elimination of CH₃S (Δ m/z –47)
- Retro-Diels-Alder cleavage of the pyrimidine ring (Δ m/z –98).
A proposed fragmentation tree is summarized below: $$ \begin{array}{ccc} \text{Molecular Ion (401)} & \rightarrow & \text{[M – COOCH₃]⁺ (265)} \ & \rightarrow & \text{[265 – CH₃S]⁺ (218)} \ & \rightarrow & \text{[218 – C₃H₄N₂]⁺ (120)} \ \end{array} $$
Properties
IUPAC Name |
methyl 4-[[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9-10(2)22-16(19-14(9)24)20-21-17(22)27-8-13(23)18-12-6-4-11(5-7-12)15(25)26-3/h4-7H,8H2,1-3H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXLDVLAHYSEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article delves into its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.4 g/mol. The compound features a triazolo-pyrimidine core which is linked to a benzoate moiety through an acetamido group.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities including:
- Anticancer Activity :
- Antifungal Activity :
- Enzyme Inhibition :
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes involving the reaction of appropriate precursors under controlled conditions. These methods often utilize refluxing solvents and specific catalysts to enhance yield and purity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer properties of triazolopyrimidine derivatives similar to this compound:
- Compounds were tested against multiple cancer cell lines.
- Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : Binding to active sites of target enzymes leading to inhibition.
- Cellular Pathway Modulation : Disruption of normal cellular signaling pathways which can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s triazolo[4,3-a]pyrimidine core distinguishes it from related bicyclic systems:
Substituent Effects
- Target Compound : The 5,6-dimethyl groups enhance lipophilicity, while the benzoate ester may improve membrane permeability. The thioacetamido linker could confer metabolic stability compared to oxygen-based analogs.
- Imidazo-pyridine Derivatives (–4): Electron-withdrawing groups (e.g., 4-bromophenyl, 4-nitrophenyl) and lipophilic moieties (e.g., benzyl, phenethyl) likely influence solubility and target selectivity .
Physicochemical Properties
Key Observations :
- Imidazo-pyridine derivatives exhibit higher melting points (215–245°C), suggesting strong crystallinity due to polar substituents (e.g., nitro, cyano) .
- The target compound’s ester group may lower its melting point compared to nitro- or bromo-substituted analogs.
- Purity levels in imidazo-pyridines (51–61%) reflect challenges in synthesizing heavily substituted heterocycles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include coupling hydrazonoyl halides with thioacetamide derivatives in the presence of triethylamine or similar bases. For example, thioether linkages can be introduced via nucleophilic substitution reactions under controlled pH (8–10) to stabilize reactive intermediates . Optimizing solvent polarity (e.g., DMF or DMSO), temperature (60–80°C), and catalyst selection (e.g., cesium carbonate) can improve yields by reducing side reactions .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and how should conflicting NMR or mass spectrometry data be resolved?
- Methodological Answer : A combination of NMR, NMR, and HRMS is critical for structural confirmation. For instance, NMR in DMSO-d resolves aromatic protons and acetamido groups, while HRMS validates molecular weight (e.g., comparing calculated vs. observed values within ±5 ppm) . Conflicting data, such as unexpected peaks in NMR, should be addressed by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate impurities. Cross-referencing with IR (e.g., carbonyl stretches at ~1700 cm) can resolve ambiguities .
Q. What preliminary biological screening approaches are recommended for this compound, given its structural similarity to known enzyme inhibitors?
- Methodological Answer : Initial screens should focus on enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Structural analogs in the triazolopyrimidine class often exhibit activity against ATP-binding pockets, so competitive binding assays with ATP analogs (e.g., ADP-Glo™) are suitable . Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) ensure reliability.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme inhibitory potential of this compound, considering structural analogs with known activities?
- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding poses against target enzymes (e.g., CDK2 or EGFR). Compare results with analogs like 3-phenyl-triazolopyrimidines, which show antitumor activity . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K) or fluorescence polarization assays for displacement studies. Include mutagenesis studies to identify critical binding residues .
Q. What strategies can address contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To resolve this:
- Conduct metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.
- Modify substituents (e.g., add methoxy groups to enhance solubility) based on SAR studies .
- Use prodrug strategies (e.g., ester hydrolysis) to improve absorption in animal models .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s therapeutic profile?
- Methodological Answer :
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogenation at the phenyl ring or methyl groups on the pyrimidine) .
- Step 2 : Test each variant in parallel assays (e.g., cytotoxicity, enzyme inhibition).
- Step 3 : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets .
Q. What advanced techniques are recommended for resolving crystallographic or stereochemical uncertainties in this compound?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving stereochemistry. If crystals are challenging to grow, employ computational methods (e.g., DFT-based geometry optimization) paired with NOESY NMR to infer spatial arrangements. For chiral centers, use chiral HPLC or circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s purity (e.g., HRMS vs. NMR)?
- Methodological Answer : If HRMS indicates high purity (>95%) but NMR shows impurities, consider:
- Hypothesis 1 : Residual solvents (e.g., DMF) are skewing NMR integration. Re-purify via column chromatography (silica gel, ethyl acetate/hexane).
- Hypothesis 2 : Tautomeric forms (e.g., keto-enol equilibria) cause peak splitting. Use variable-temperature NMR to assess dynamic effects .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
